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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists utilizing tris(dimethylamido)antimony

(TDMASb) for the deposition of antimony sulfide (Sb₂S₃) thin films.

Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate temperature for Sb₂S₃ deposition using TDMASb?

A1: For Atomic Layer Deposition (ALD) of amorphous Sb₂S₃ (a-Sb₂S₃) using TDMASb and

hydrogen sulfide (H₂S), a substrate temperature of 150 °C has been shown to be effective.[1]

[2] A stable ALD temperature window for this process is reported to be between 150 °C and

200 °C.[2]

Q2: How does substrate temperature affect the growth rate of Sb₂S₃ films with TDMASb?

A2: In the ALD process with TDMASb and H₂S, the growth rate is temperature-dependent. In

the lower temperature range of 60–150 °C, the mass change per cycle decreases linearly as

the temperature increases.[2] Within the optimal ALD window of 150–200 °C, a stable growth of

approximately 20 ng/cm² per cycle has been observed.[2] Higher temperatures beyond this

window can lead to a decreased growth rate due to increased desorption of the precursors.[2]

Q3: What is the typical morphology and crystallinity of Sb₂S₃ films deposited with TDMASb at

150 °C?
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A3: Sb₂S₃ films deposited at 150 °C using TDMASb and H₂S are typically amorphous (a-

Sb₂S₃).[1][2] Post-deposition annealing is required to induce crystallinity. For instance,

annealing can transform the amorphous film into a crystalline (c-Sb₂S₃) structure.

Q4: Can the optical properties of Sb₂S₃ films be tuned by substrate temperature?

A4: Yes, substrate temperature significantly influences the optical properties of Sb₂S₃ films,

although specific data for TDMASb-based depositions over a wide temperature range is limited.

For Sb₂S₃ films grown by other methods, increasing the substrate temperature has been

shown to increase the optical band gap energy. For example, in one study using chemical

molecular beam deposition, the band gap increased from 1.52 eV to 1.73 eV as the substrate

temperature was raised from 300 °C to 450 °C.[3] In another study using thermal vacuum

evaporation, a slight decrease in the direct optical gap from 1.95 eV to 1.77 eV was observed

as the substrate temperature increased from 300 K to 498 K.[4]
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Issue Potential Cause Recommended Solution

Low Growth Rate

Substrate temperature is

outside the optimal ALD

window (150-200 °C).[2]

Adjust the substrate

temperature to be within the

150-200 °C range for optimal

surface reactions and minimal

precursor desorption.[2]

Insufficient precursor exposure

or purge times.

Increase the pulse and purge

times for both TDMASb and

H₂S to ensure complete

surface saturation and removal

of byproducts.

Precursor degradation.

Check the stability and purity

of the TDMASb precursor.

Ensure the bubbler

temperature is appropriate and

stable.

Poor Film Uniformity

Non-uniform temperature

distribution across the

substrate.

Verify the temperature

uniformity of the substrate

heater. Consider using a

showerhead-type reactor for

better precursor distribution.[1]

[2]

Inadequate precursor flow or

distribution.

Optimize the carrier gas flow

rate and reactor geometry to

ensure uniform delivery of

precursors to the substrate

surface.

High Impurity Content (e.g.,

Carbon, Oxygen)

Incomplete reactions or

insufficient purging.

Increase the purge times to

ensure all unreacted

precursors and byproducts are

removed from the chamber.

Leaks in the deposition

system.

Perform a leak check of the

reactor and gas lines to
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prevent atmospheric

contamination.

Poor Adhesion to Substrate Improper substrate cleaning.

Implement a thorough

substrate cleaning procedure

to remove any organic or

particulate contaminants.

Mismatch in thermal expansion

coefficients.

Consider using a buffer layer

or a different substrate material

if adhesion issues persist.

Amorphous Film when

Crystalline is Desired

Deposition temperature is too

low.

While ALD with TDMASb at

150°C produces amorphous

films, a post-deposition

annealing step at a higher

temperature (e.g., 300 °C) can

be used to crystallize the

Sb₂S₃ film.[2]

Quantitative Data Summary
Table 1: ALD Parameters for a-Sb₂S₃ Deposition using TDMASb and H₂S

Parameter Value Reference

Antimony Precursor
Tris(dimethylamino)antimony

(TDMASb)
[1][2]

Sulfur Precursor Hydrogen Sulfide (H₂S) [1][2]

Substrate Temperature 150 °C [1][2]

ALD Temperature Window 150 - 200 °C [2]

Growth Rate at 150 °C ~20 ng/cm²/cycle [2]

Table 2: Effect of Substrate Temperature on Sb₂S₃ Properties (from other deposition methods)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubs.aip.org/avs/jva/article/38/3/032407/1063952/Atomic-layer-deposition-of-amorphous-antimony
https://www.researchgate.net/publication/340172461_Atomic_layer_deposition_of_amorphous_antimony_sulfide_a-Sb2S3_as_semiconductor_sensitizer_in_extremely_thin_absorber_solar_cell
https://pubs.aip.org/avs/jva/article/38/3/032407/1063952/Atomic-layer-deposition-of-amorphous-antimony
https://www.researchgate.net/publication/340172461_Atomic_layer_deposition_of_amorphous_antimony_sulfide_a-Sb2S3_as_semiconductor_sensitizer_in_extremely_thin_absorber_solar_cell
https://pubs.aip.org/avs/jva/article/38/3/032407/1063952/Atomic-layer-deposition-of-amorphous-antimony
https://www.researchgate.net/publication/340172461_Atomic_layer_deposition_of_amorphous_antimony_sulfide_a-Sb2S3_as_semiconductor_sensitizer_in_extremely_thin_absorber_solar_cell
https://pubs.aip.org/avs/jva/article/38/3/032407/1063952/Atomic-layer-deposition-of-amorphous-antimony
https://pubs.aip.org/avs/jva/article/38/3/032407/1063952/Atomic-layer-deposition-of-amorphous-antimony
https://pubs.aip.org/avs/jva/article/38/3/032407/1063952/Atomic-layer-deposition-of-amorphous-antimony
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deposition Method
Substrate
Temperature (°C)

Effect on Optical
Band Gap (eV)

Reference

Chemical Molecular

Beam Deposition
300 - 450

Increases from 1.52 to

1.73
[3]

Thermal Vacuum

Evaporation
27 - 225

Decreases from 1.95

to 1.77
[4]

Experimental Protocols
Protocol 1: Atomic Layer Deposition of a-Sb₂S₃

This protocol is based on the method described for the deposition of amorphous antimony

sulfide using TDMASb and H₂S.[1][2]

Substrate Preparation:

Clean the substrate (e.g., glass, TiO₂-coated FTO) sequentially in an ultrasonic bath with

detergent, deionized water, acetone, and isopropanol.

Dry the substrate with a nitrogen gun.

Deposition Parameters:

Set the substrate temperature to 150 °C.

Maintain a constant nitrogen carrier gas flow.

TDMASb source temperature: Maintain as per manufacturer's recommendation to ensure

adequate vapor pressure.

ALD Cycle:

Step 1: TDMASb Pulse: Introduce TDMASb vapor into the reactor chamber for a specified

time (e.g., 1 second) to allow for self-limiting chemisorption on the substrate surface.
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Step 2: Purge 1: Purge the chamber with inert gas (e.g., nitrogen) for a sufficient time

(e.g., 15 seconds) to remove unreacted TDMASb and any byproducts.

Step 3: H₂S Pulse: Introduce H₂S gas into the chamber for a specified time (e.g., 1

second) to react with the adsorbed antimony precursor layer.

Step 4: Purge 2: Purge the chamber with inert gas (e.g., 15 seconds) to remove unreacted

H₂S and reaction byproducts.

Film Growth:

Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be

monitored in-situ using techniques like quartz crystal microbalance (QCM).

Post-Deposition Annealing (Optional):

To crystallize the a-Sb₂S₃ film, anneal the sample in a controlled atmosphere (e.g.,

nitrogen) at a temperature of 300 °C or higher.

Visualizations

ALD Cycle for Sb2S3 Deposition

Step 1: TDMASb Pulse

Step 2: N2 Purge
Remove excess TDMASb

Step 3: H2S PulsePrepare surface for H2S Step 4: N2 PurgeRemove excess H2S & byproducts

Start next cycle

Click to download full resolution via product page

Caption: Atomic Layer Deposition (ALD) cycle for Sb₂S₃ using TDMASb and H₂S.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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